An In-depth Technical Guide to Methyl 2-fluoro-4-formylbenzoate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Methyl 2-fluoro-4-formylbenzoate: Properties, Synthesis, and Applications
Introduction
Methyl 2-fluoro-4-formylbenzoate is a trifunctional aromatic compound of significant interest to the fields of medicinal chemistry, agrochemical synthesis, and materials science. Possessing a methyl ester, a reactive aldehyde, and a fluorine substituent on a central benzene ring, this molecule serves as a versatile and high-value building block for constructing complex molecular architectures. The strategic placement of these functional groups allows for selective and sequential chemical transformations, making it a crucial intermediate in the synthesis of sophisticated target molecules.
The presence of the fluorine atom is particularly noteworthy. Its introduction into pharmaceutical candidates can profoundly influence key drug-like properties, including metabolic stability, binding affinity to target proteins, and lipophilicity, thereby enhancing the overall pharmacokinetic and pharmacodynamic profile. The aldehyde group provides a reactive handle for a multitude of transformations, such as reductive aminations, Wittig reactions, and condensations, while the methyl ester offers a site for hydrolysis and subsequent amide bond formation. This guide provides a comprehensive overview of the compound's properties, a proposed robust synthetic pathway with detailed protocols, and a discussion of its applications for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Properties
Methyl 2-fluoro-4-formylbenzoate (CAS No. 85070-58-2) is typically a solid at room temperature.[1] Its key properties are summarized in the table below, compiled from various chemical suppliers and databases.[2][3]
| Property | Value | Source(s) |
| CAS Number | 85070-58-2 | [1][4][5] |
| Molecular Formula | C₉H₇FO₃ | [2][3] |
| Molecular Weight | 182.15 g/mol | [2][3] |
| Appearance | Solid | [1] |
| Purity | Typically ≥97% | [1][5] |
| Storage | 2-8°C, under inert atmosphere | [1][2] |
| SMILES | O=C(OC)C1=CC=C(C=O)C=C1F | [3][4] |
| InChI Key | CFMGPKZYEUOERS-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area (TPSA) | 43.37 Ų | [3] |
| logP (calculated) | 1.42 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Rotatable Bonds | 2 | [3] |
Synthesis and Mechanistic Insights
While methyl 2-fluoro-4-formylbenzoate is commercially available from several suppliers, a detailed, peer-reviewed synthetic procedure is not readily found in the literature. Therefore, a robust and logical multi-step pathway is proposed, starting from the accessible precursor, 2-fluoro-4-methylbenzoic acid. This synthetic strategy is grounded in well-established, high-yielding organic transformations.
The proposed pathway involves three key stages:
-
Esterification: Protection of the carboxylic acid via Fischer esterification.
-
Benzylic Bromination: Selective radical bromination of the benzylic methyl group using N-Bromosuccinimide (NBS).
-
Oxidation/Hydrolysis: Conversion of the resulting benzyl bromide to the target aldehyde via the Sommelet reaction.
This sequence is strategically designed to prevent the over-oxidation of the methyl group, a common challenge when using strong oxidizing agents directly on toluene derivatives.[6][7]
Experimental Protocols
Causality: The carboxylic acid is first converted to its methyl ester. This serves two purposes: first, it protects the acidic proton from interfering with subsequent radical or basic reactions, and second, it installs one of the required functional groups of the final product. The Fischer esterification is a classic, equilibrium-driven reaction favored by using a large excess of the alcohol (methanol) as the solvent and a strong acid catalyst to protonate the carbonyl, increasing its electrophilicity.[8]
-
Materials:
-
2-Fluoro-4-methylbenzoic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluoro-4-methylbenzoic acid (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 10-20 eq), which will also serve as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq) to the stirring solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[9]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 2-fluoro-4-methylbenzoate, which can be used in the next step without further purification if purity is high.
-
Causality: This step selectively functionalizes the benzylic C-H bonds of the methyl group, which are significantly weaker than aromatic C-H bonds.[10] The Wohl-Ziegler reaction, using N-Bromosuccinimide (NBS) and a radical initiator like AIBN, is the method of choice.[11][12] It maintains a low, steady concentration of bromine radicals (Br•) and elemental bromine (Br₂), which favors the radical chain substitution pathway over competitive electrophilic aromatic addition to the ring.[12][13]
-
Materials:
-
Methyl 2-fluoro-4-methylbenzoate (from Step 1)
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN)
-
Carbon Tetrachloride (CCl₄), anhydrous
-
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and protected from light, dissolve methyl 2-fluoro-4-methylbenzoate (1.0 eq) in anhydrous carbon tetrachloride.
-
Add NBS (1.1 eq) and a catalytic amount of AIBN (approx. 0.02 eq).
-
Heat the mixture to reflux. The reaction can be initiated by shining a lamp on the flask.
-
Continue refluxing until all the denser NBS has been consumed and is replaced by the less dense succinimide floating at the surface (typically 1-3 hours). Monitor by TLC.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Remove the solvent by rotary evaporation to yield crude methyl 4-(bromomethyl)-2-fluorobenzoate. This intermediate is often used immediately in the next step due to its lachrymatory nature and potential instability.
-
Causality: The Sommelet reaction provides a mild method to convert the benzylic bromide into the desired aldehyde without significant over-oxidation to the carboxylic acid.[1] The benzyl bromide first reacts with hexamine (hexamethylenetetramine) to form a quaternary ammonium salt.[14][15] Upon heating in aqueous solution, this salt hydrolyzes in a complex mechanism to yield the final aldehyde.[5]
-
Materials:
-
Methyl 4-(bromomethyl)-2-fluorobenzoate (from Step 2)
-
Hexamine (Hexamethylenetetramine)
-
Ethanol/Water or Acetic Acid/Water solvent system
-
Diethyl Ether or Dichloromethane
-
-
Procedure:
-
Dissolve the crude methyl 4-(bromomethyl)-2-fluorobenzoate (1.0 eq) in a suitable solvent like chloroform or acetic acid.
-
Add hexamine (1.1-1.3 eq) to the solution and stir at room temperature to form the quaternary ammonium salt precipitate. This may take several hours.
-
After salt formation, add water to the reaction mixture.
-
Heat the mixture to reflux for several hours until hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford pure methyl 2-fluoro-4-formylbenzoate.
-
Applications in Drug Discovery and Development
Methyl 2-fluoro-4-formylbenzoate is a valuable intermediate for synthesizing pharmaceutical ingredients, particularly for central nervous system (CNS) and anti-inflammatory drugs.[2] Its utility stems from the unique combination of its three functional groups.
-
Introduction of Fluorinated Moieties: The fluorine atom at the 2-position can sterically influence the conformation of the molecule and electronically modify the reactivity of the adjacent ester. In drug development, organofluorine compounds are prized for their ability to enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation. This can lead to improved bioavailability and a longer half-life for drug candidates.[2]
-
Scaffold Elaboration: The aldehyde functionality is a key reaction point. It readily participates in the formation of C-C and C-N bonds through reactions like reductive amination to introduce diverse amine side chains, Wittig or Horner-Wadsworth-Emmons reactions to form alkenes, and condensation reactions to build heterocyclic rings.
-
Linker and Prodrug Strategies: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or esters, respectively. This is a common strategy for linking the core scaffold to other fragments or for creating prodrugs that improve solubility or cell permeability.
The ability to selectively functionalize the aldehyde in the presence of the ester, or vice-versa, makes this compound a powerful tool for building complex molecular libraries in the search for new therapeutic agents.[2]
Safety and Handling
Methyl 2-fluoro-4-formylbenzoate is classified as an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably in a refrigerator at 2-8°C under an inert atmosphere to prevent degradation.[1][2]
References
-
MySkinRecipes. Methyl 2-fluoro-4-formylbenzoate. [Link]
-
Wikipedia. Étard reaction. [Link]
-
Sarthaks eConnect. How are the following preparations carried out? (1) Benzaldehyde from toluene. (Etard oxidation) (2) Benzaldehyde from methyl arene. [Link]
-
Wikipedia. Sommelet reaction. [Link]
-
BYJU'S. Etard Reaction Mechanism. [Link]
-
Sciencemadness Wiki. Sommelet reaction. [Link]
-
Organic Reactions. The Sommelet Reaction. [Link]
- Google Patents.
-
Wikipedia. N-Bromosuccinimide. [Link]
-
Chemistry Steps. Benzylic Bromination. [Link]
-
ResearchGate. Hammett-Correlation Analysis of the Benzylic Bromination with NBS of Toluene Derivatives under SFRC. [Link]
-
PubMed Central (PMC). Site-selective electrooxidation of methylarenes to aromatic acetals. [Link]
-
University of Missouri–St. Louis. Fischer Esterification Procedure. [Link]
-
Chad's Prep. 10.3 Allylic and Benzylic Bromination with NBS. [Link]
-
University of Toronto. Fischer Esterification. [Link]
-
Organic Chemistry Portal. Cerium Ammonium Nitrate, CAN. [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. [Link]
-
Wikipedia. Toluene. [Link]
-
RSC Publishing. Nitrate esters as intermediates in the oxidation of toluenes by ammonium cerium(IV) nitrate. [Link]
-
University of Missouri–St. Louis. Fischer Esterification Procedure (Alternative). [Link]
-
ResearchGate. Side Chain Oxidation of Alkyl Substituted Ring Compounds. [Link]
-
ElectronicsAndBooks. Selective Enzymatic Oxidation of Aromatic Methyl Groups to Aldehydes. [Link]
-
Wikipedia. Ceric ammonium nitrate. [Link]
-
ResearchGate. Cerium(IV) Ammonium Nitrate: A Versatile Oxidant in Synthetic Organic Chemistry. [Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
-
Thieme Chemistry. Oxidation of methyl groups attached to an aromatic nucleus. [Link]
-
Pearson. Side Chain Oxidation Explained. [Link]
-
NIH. Selective Oxidation of Toluene to Benzaldehyde Using Co-ZIF Nano-Catalyst. [Link]
-
YouTube. Cerric Ammonium Nitrate (CAN), Organic chemistry, Oxidizing agent. [Link]
-
TSI Journals. SELECTIVE OXIDATION OF TOLUENE TO BENZALDEHYDE USING Cu/Sn/Br CATALYST SYSTEM. [Link]
-
Organic Chemistry Portal. Synthesis of aldehydes by benzylic oxidation. [Link]
-
Organic Chemistry Portal. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. sarthaks.com [sarthaks.com]
- 3. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. youtube.com [youtube.com]
- 5. organicreactions.org [organicreactions.org]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Side-Chain Oxidation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 10. Toluene - Wikipedia [en.wikipedia.org]
- 11. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 12. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 13. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 14. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 15. Sommelet reaction - Sciencemadness Wiki [sciencemadness.org]

